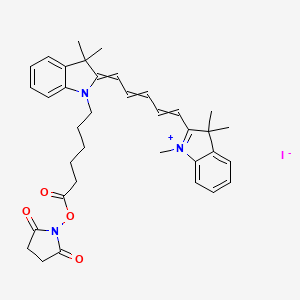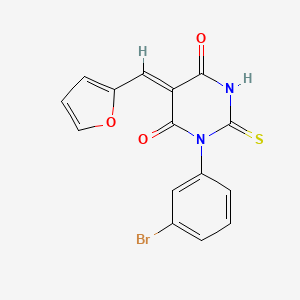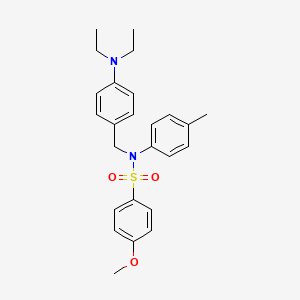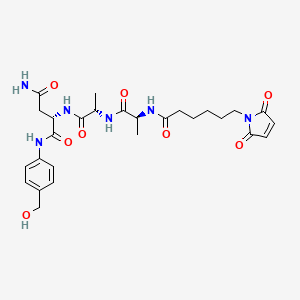
Cyanine5 NHS ester iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine5 NHS ester iodide is a red-emitting fluorescent dye used for labeling amino groups in peptides, proteins, and oligonucleotides . This compound is particularly valued for its bright, photostable, and pH-insensitive properties, making it an excellent choice for various labeling applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyanine5 NHS ester iodide typically involves the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis of the NHS ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified using chromatographic techniques and stored under desiccating conditions to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions: Cyanine5 NHS ester iodide primarily undergoes substitution reactions where the NHS ester group reacts with primary amines to form stable amide bonds . This reaction is favored in the pH range of 7-9 and is commonly performed in non-amine-containing buffers such as sodium phosphate or HEPES .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), DMSO, DMF, sodium phosphate buffer, HEPES buffer.
Conditions: pH 7-9, room temperature, anhydrous conditions to prevent hydrolysis.
Major Products: The major product of the reaction is a conjugate of this compound with the target molecule (e.g., a protein or peptide), where the NHS ester group has been replaced by an amide bond .
Applications De Recherche Scientifique
Cyanine5 NHS ester iodide is widely used in various fields of scientific research due to its excellent fluorescent properties :
Chemistry: Used for labeling and tracking chemical reactions involving amino-containing compounds.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label proteins, peptides, and nucleic acids.
Medicine: Utilized in diagnostic assays and therapeutic research to track the distribution and interaction of biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications.
Mécanisme D'action
The mechanism of action of Cyanine5 NHS ester iodide involves the formation of a covalent bond between the NHS ester group and a primary amine on the target molecule . This reaction results in the stable attachment of the fluorescent dye to the target, allowing for its visualization and tracking in various experimental setups . The molecular targets are typically amino groups on proteins, peptides, or nucleic acids .
Comparaison Avec Des Composés Similaires
Cyanine5 NHS ester iodide is part of the broader family of cyanine dyes, which are known for their strong fluorescence and stability . Similar compounds include:
- Cyanine5 NHS ester chloride
- Cyanine5 NHS ester bromide
- Cyanine3 NHS ester
- Cyanine7 NHS ester
Uniqueness: this compound stands out due to its specific excitation and emission wavelengths (approximately 646 nm and 662 nm, respectively), making it suitable for applications requiring red fluorescence . Its stability and high reactivity with primary amines further enhance its utility in various labeling applications .
Propriétés
Formule moléculaire |
C36H42IN3O4 |
|---|---|
Poids moléculaire |
707.6 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;iodide |
InChI |
InChI=1S/C36H42N3O4.HI/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
MSVPQRMWNARNJZ-UHFFFAOYSA-M |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide](/img/structure/B11933503.png)

![(3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid](/img/structure/B11933511.png)
![26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)



![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)
![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)





